
7-Tetradecenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-tetradecenoic acid is a tetradecenoic acid having its double bond in the 7-position.
Scientific Research Applications
Synthesis and Photovoltaic Applications 7-Tetradecenoic acid has been studied in the synthesis of novel naphthalocyanines, which are utilized in dye-sensitized photoelectrochemical solar cells. A specific study highlighted the use of tetra-acid derivative 7, featuring hydroxy and carboxylate substituents, for immobilization on a nanocrystalline TiO2 surface, leading to the observation of photoinduced dye cations. This research suggests its potential in enhancing solar cell efficiency (Li et al., 2002).
Chemical Synthesis and Enrichment Another application is seen in the synthesis of enantiomerically enriched hydroxystearic acids, starting from compounds like 1-tetradecen-4-ol. This approach, involving Yamaguchi’s esterification and ring-closing metathesis reaction, is significant in producing chiral nonracemic acids, which have wide applications in chemical synthesis (Boga et al., 2016).
Enzymatic Transformation in Moth Pheromone Biosynthesis 7-Tetradecenoic acid is also involved in the sex pheromone biosynthesis of the moth Spodoptera littoralis. Studies on its enzymatic transformation into different fatty acids highlight its role in the complex biochemical pathways of insect pheromone production. This research provides insights into insect biochemistry and potential applications in pest control strategies (Rodríguez et al., 2002).
Industrial Applications in Material Science In the field of material science, 7-tetradecenoic acid derivatives have been synthesized for potential applications in various technologies. For example, the synthesis of tetrabenzo[7]circulene shows its utility in developing new aromatic compounds with applications in semiconductor technology (Gu et al., 2017).
Learning Material Development During Pandemic Interestingly, 7-tetradecenoic acid has also been indirectly related to the development of learning materials. A study on the need for acid-base chemistry learning modules during the COVID-19 pandemic references this compound in the context of chemical education, illustrating its role in facilitating effective learning strategies (Zakiyah & Salirawati, 2022).
properties
Molecular Formula |
C14H26O2 |
|---|---|
Molecular Weight |
226.35 g/mol |
IUPAC Name |
(E)-tetradec-7-enoic acid |
InChI |
InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h7-8H,2-6,9-13H2,1H3,(H,15,16)/b8-7+ |
InChI Key |
ZVXDGKJSUPWREP-BQYQJAHWSA-N |
Isomeric SMILES |
CCCCCC/C=C/CCCCCC(=O)O |
Canonical SMILES |
CCCCCCC=CCCCCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



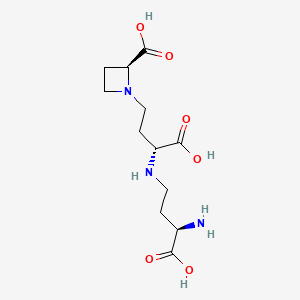
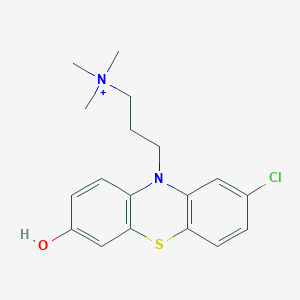

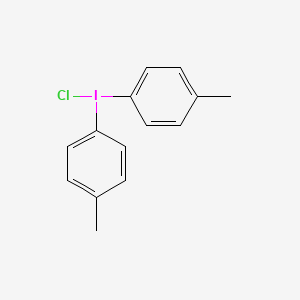
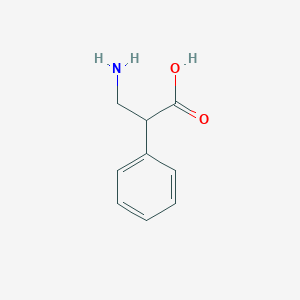

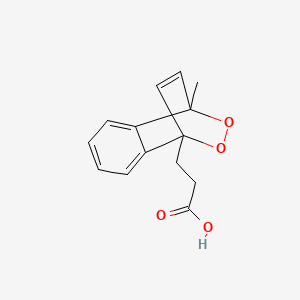
![3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one](/img/structure/B1253677.png)
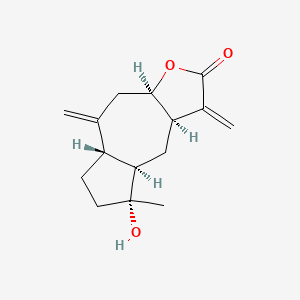
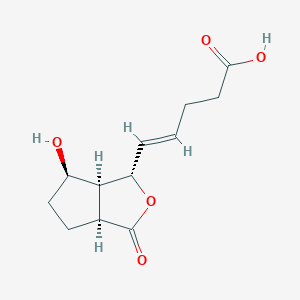

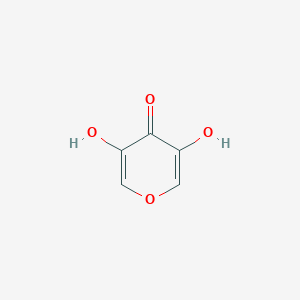
![(4R,5S)-4,5-dihydroxy-3-[(E)-prop-1-enyl]cyclopent-2-en-1-one](/img/structure/B1253685.png)
![17-Methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene](/img/structure/B1253687.png)